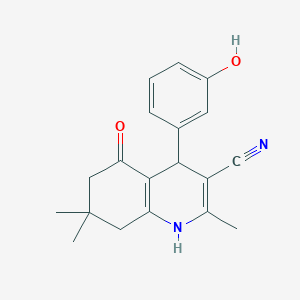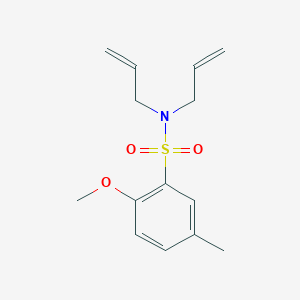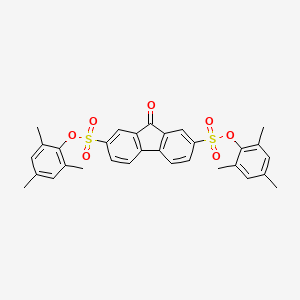![molecular formula C17H20N2O3S2 B4934438 N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, commonly known as MTA, is a novel compound that has gained significant attention in the field of medical research. MTA is a sulfonamide derivative that has shown promising results in treating various diseases. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
MTA exerts its therapeutic effects through various mechanisms. In cancer cells, MTA induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases (CDKs) and activating the p53 pathway. In inflammation, MTA inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. In autoimmune diseases, MTA inhibits the proliferation of T cells by blocking the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects. In cancer cells, MTA inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis. In inflammation, MTA reduces the production of inflammatory cytokines, such as TNF-α and IL-1β. In autoimmune diseases, MTA inhibits the proliferation of T cells, leading to a reduction in the production of pro-inflammatory cytokines, such as IFN-γ and IL-17.
実験室実験の利点と制限
MTA has several advantages for lab experiments. The compound is stable and can be easily synthesized in good yields. MTA has also shown promising results in various disease models, making it a potential therapeutic agent. However, MTA has some limitations for lab experiments. The compound is relatively new, and its long-term effects are still unknown. Moreover, the mechanism of action of MTA is complex and not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for MTA research. One direction is to study the long-term effects of MTA in animal models and humans. Another direction is to investigate the potential of MTA in combination therapy with other drugs. Moreover, the mechanism of action of MTA needs to be further elucidated to design more specific and effective experiments. Finally, the potential of MTA in treating other diseases, such as neurodegenerative disorders and metabolic diseases, needs to be explored.
Conclusion:
MTA is a novel compound that has shown promising results in treating various diseases. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. MTA has several advantages for lab experiments, but its long-term effects are still unknown. There are several future directions for MTA research, including studying its long-term effects, investigating its potential in combination therapy, and exploring its potential in treating other diseases.
合成法
MTA can be synthesized using different methods, including the reaction of N-(4-aminophenyl)acetamide with 4-methylthiophenyl isothiocyanate in the presence of a base. Another method involves the reaction of N-(4-chlorophenyl)acetamide with 4-methylthiophenol in the presence of a base. Both methods have been reported to yield MTA in good yields.
科学的研究の応用
MTA has been extensively studied for its therapeutic potential in various diseases. The compound has shown promising results in treating cancer, inflammation, and autoimmune diseases. In cancer research, MTA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, MTA has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In autoimmune disease research, MTA has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[4-[2-(4-methylphenyl)sulfanylethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-3-7-16(8-4-13)23-12-11-18-24(21,22)17-9-5-15(6-10-17)19-14(2)20/h3-10,18H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOTUTHEOUSRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)

![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)

![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)





![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)